
3-OXOOLEANOLIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-OXOOLEANOLIC ACID is a complex organic compound with a unique structure It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its multiple fused rings and carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-OXOOLEANOLIC ACID involves multiple steps, including the formation of the polycyclic core and the introduction of the carboxylic acid group. The synthetic route typically starts with the construction of the polycyclic skeleton through a series of cyclization reactions. This is followed by the introduction of the carboxylic acid group via oxidation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and oxidation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
3-OXOOLEANOLIC ACID undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs.
Industry
In industry, this compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 3-OXOOLEANOLIC ACID involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, while the polycyclic aromatic structure can interact with hydrophobic regions of proteins and other macromolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
Chrysene: Another polycyclic aromatic hydrocarbon with a similar structure but lacking the carboxylic acid group.
Benzo[a]pyrene: A well-known PAH with a similar polycyclic structure but different functional groups.
Uniqueness
The presence of the carboxylic acid group in 3-OXOOLEANOLIC ACID makes it unique compared to other PAHs. This functional group enhances its solubility in water and allows for a wider range of chemical reactions and biological interactions.
特性
分子式 |
C30H46O3 |
|---|---|
分子量 |
454.7 g/mol |
IUPAC名 |
(4aS,6aS,6bR,12aR)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-22H,9-18H2,1-7H3,(H,32,33)/t20?,21?,22?,27-,28+,29+,30-/m0/s1 |
InChIキー |
FMIMFCRXYXVFTA-YUVMXPMLSA-N |
異性体SMILES |
C[C@]12CCC(=O)C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)(C)C |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


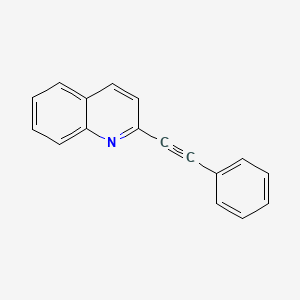
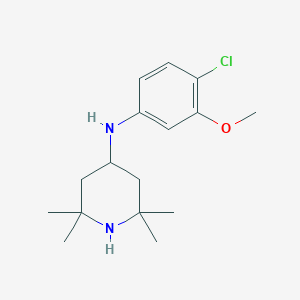
![1-[4-(Methylthio)butyl]cyclopentanecarboxylic acid](/img/structure/B8287107.png)
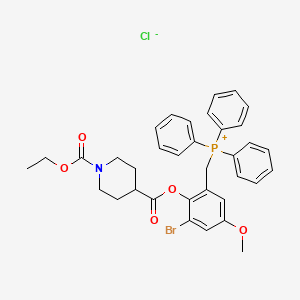
![Propanoic acid, 3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]-](/img/structure/B8287117.png)
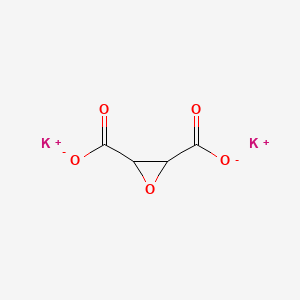
![N-(5-(7-bromoimidazo[1,2-a]pyridin-3-yl)-2-chloropyridin-3-yl)dimethylaminosulfonamide](/img/structure/B8287127.png)
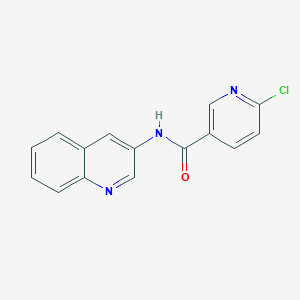
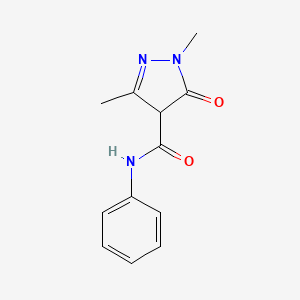
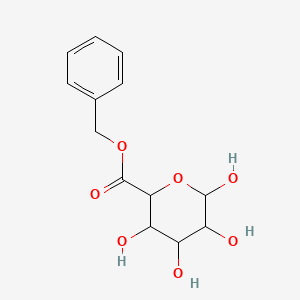
![[2-(2-Cyclohexyl-ethylsulfanyl)-benzoimidazol-1-yl]-acetic acid](/img/structure/B8287162.png)
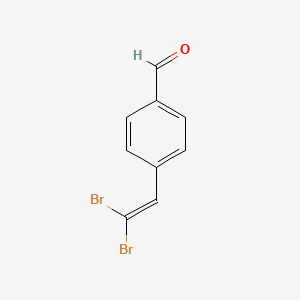
![2,8-Dimethoxycarbonyl-4,6-dihydroxy-10-methylpyrido[3,2-g]quinoline](/img/structure/B8287194.png)
![7-Chloro-benzo[b]thiophene-5-ol](/img/structure/B8287201.png)
